molecular formula C12H15BrN2O3 B14835625 Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate

Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate

Cat. No.: B14835625
M. Wt: 315.16 g/mol
InChI Key: GZKJYWHMQLXFFI-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is an organic compound with the molecular formula C12H15BrN2O3. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a formyl group attached to a pyridine ring. It is used in various chemical and biological research applications due to its unique structural properties .

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-6-formylpyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17)

InChI Key

GZKJYWHMQLXFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The bromo and formyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is unique due to the presence of both a bromo and a formyl group on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .

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